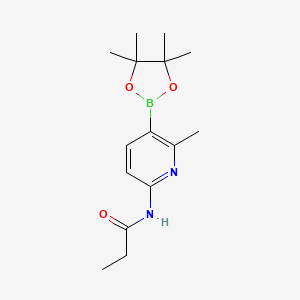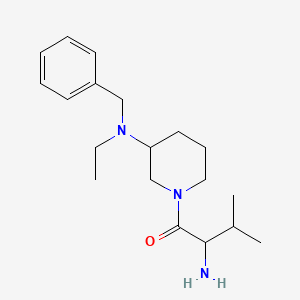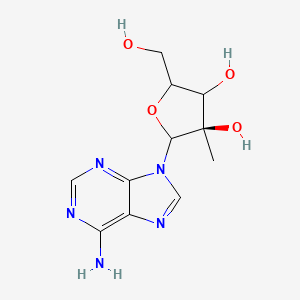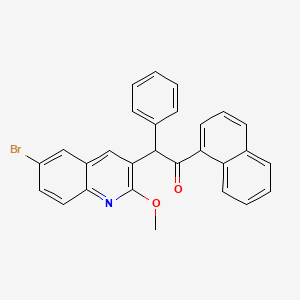![molecular formula C6H8N2O2 B14782979 (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol: is a heterocyclic compound that features a unique structure combining pyrazole and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the refluxing of methanimines in acetonitrile (MeCN) for an extended period, leading to the formation of the desired product with good yields .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under optimized conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride
- (2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-2-yl)methanol
- (2,3-Dihydro-pyrazolo[5,1-b]oxazol-6-yl)-methanol
Comparison: Compared to similar compounds, (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol stands out due to its specific structural features and reactivity. Its unique combination of pyrazole and oxazole rings provides distinct chemical properties that can be leveraged in various applications. Additionally, its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-2-ylmethanol |
InChI |
InChI=1S/C6H8N2O2/c9-4-5-3-8-6(10-5)1-2-7-8/h1-2,5,9H,3-4H2 |
Clé InChI |
ICHPQEAZOQOSDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=NN21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)




![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

